(S)-5-METHYLHYDANTOIN (S)-5-METHYLHYDANTOIN (5S)-5-methylimidazolidine-2,4-dione is an imidazolidine-2,4-dione.
Brand Name: Vulcanchem
CAS No.: 40856-73-3
VCID: VC20748859
InChI: InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1
SMILES: CC1C(=O)NC(=O)N1
Molecular Formula: C4H6N2O2
Molecular Weight: 114.1 g/mol

(S)-5-METHYLHYDANTOIN

CAS No.: 40856-73-3

Cat. No.: VC20748859

Molecular Formula: C4H6N2O2

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-METHYLHYDANTOIN - 40856-73-3

CAS No. 40856-73-3
Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
IUPAC Name (5S)-5-methylimidazolidine-2,4-dione
Standard InChI InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1
Standard InChI Key VMAQYKGITHDWKL-REOHCLBHSA-N
Isomeric SMILES C[C@H]1C(=O)NC(=O)N1
SMILES CC1C(=O)NC(=O)N1
Canonical SMILES CC1C(=O)NC(=O)N1

(S)-5-Methylhydantoin, also known as 5-methylimidazolidine-2,4-dione, is a heterocyclic compound classified under the hydantoin family. Its molecular formula is C4H6N2O2C_4H_6N_2O_2
, and it has a molecular weight of approximately 114.10 g/mol. The compound is characterized by its white crystalline solid form and has been studied for various biological and chemical applications.

Synthesis and Applications

(S)-5-Methylhydantoin is synthesized through various methods, often involving the reaction of hydantoin derivatives with methylating agents. It serves as a reactant in several chemical reactions, including:

  • Preparation of N-chlorohydantoin

  • Mitsunobu reactions

  • Enzymatic conversion into L-amino acids via Pseudomonas putida

Additionally, it has been utilized in the synthesis of pharmaceuticals, including anticonvulsants like fosphenytoin.

Biological Activity and Research Findings

Recent studies have highlighted the biological significance of (S)-5-Methylhydantoin, particularly in its role as a DNA lesion:

DNA Damage and Repair Mechanisms

Research indicates that (S)-5-Methylhydantoin can form lesions in DNA, such as 5-hydroxy-5-methylhydantoin, which are recognized by DNA glycosylases during the base excision repair process. This interaction can lead to irreversible entrapment of these enzymes, which has implications for understanding DNA repair mechanisms and potential mutagenesis .

Antiproliferative Activity

Studies have demonstrated that derivatives of hydantoins, including (S)-5-Methylhydantoin, exhibit antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested: HepG2 (liver), A2780 (ovarian), MCF7 (breast)

  • IC50 Values: Notably low IC50 values indicate potent cytotoxic effects against cancer cells .

Metabolic Studies

Investigations into the metabolic pathways of (S)-5-Methylhydantoin have shown its formation from tocainide in vivo in rat models, suggesting its potential role as a metabolite or metabonate .

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